

SBP-7455 In Vivo Formulation Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SBP-7455

Cat. No.: B2895894

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo formulation of **SBP-7455** using a vehicle composed of polyethylene glycol 300 (PEG300) and Tween-80. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is **SBP-7455** and what is its mechanism of action?

SBP-7455 is a potent and orally active dual inhibitor of ULK1 and ULK2 (unc-51 like autophagy activating kinase 1 and 2), which are key regulators of autophagy initiation.^{[1][2][3]} It has shown potential in preclinical studies for the treatment of triple-negative breast cancer (TNBC).^{[2][4][5]} **SBP-7455** works by blocking the enzymatic activity of ULK1/2, thereby inhibiting the autophagic flux that cancer cells often utilize to survive and resist treatment.^{[2][6]}

Q2: What is the recommended in vivo formulation for **SBP-7455**?

A commonly used vehicle for the in vivo administration of **SBP-7455** is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.^{[3][7]} This formulation is designed to solubilize the hydrophobic **SBP-7455** compound for oral administration in animal models.

Q3: What are the key physicochemical properties of **SBP-7455**?

The following table summarizes the key properties of **SBP-7455**:

Property	Value	Reference
Molecular Weight	354.33 g/mol	[1]
Formula	C16H17F3N4O2	[1]
ULK1 IC50	13 nM	[1][3]
ULK2 IC50	476 nM	[1][3]
Solubility in DMSO	≥ 71 mg/mL	[1]
In vivo Solubility	≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	[7]

Q4: What pharmacokinetic parameters have been reported for **SBP-7455** in mice?

After a single oral dose of 30 mg/kg in mice, the following pharmacokinetic parameters were observed:[3]

Parameter	Value
Tmax	~1 hour
Cmax	990 nM
T1/2	1.7 hours

Experimental Protocols

Protocol 1: Preparation of **SBP-7455** Formulation for Oral Gavage

This protocol details the preparation of a 1 mL working solution of **SBP-7455** at a concentration of 2 mg/mL.

Materials:

- **SBP-7455** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

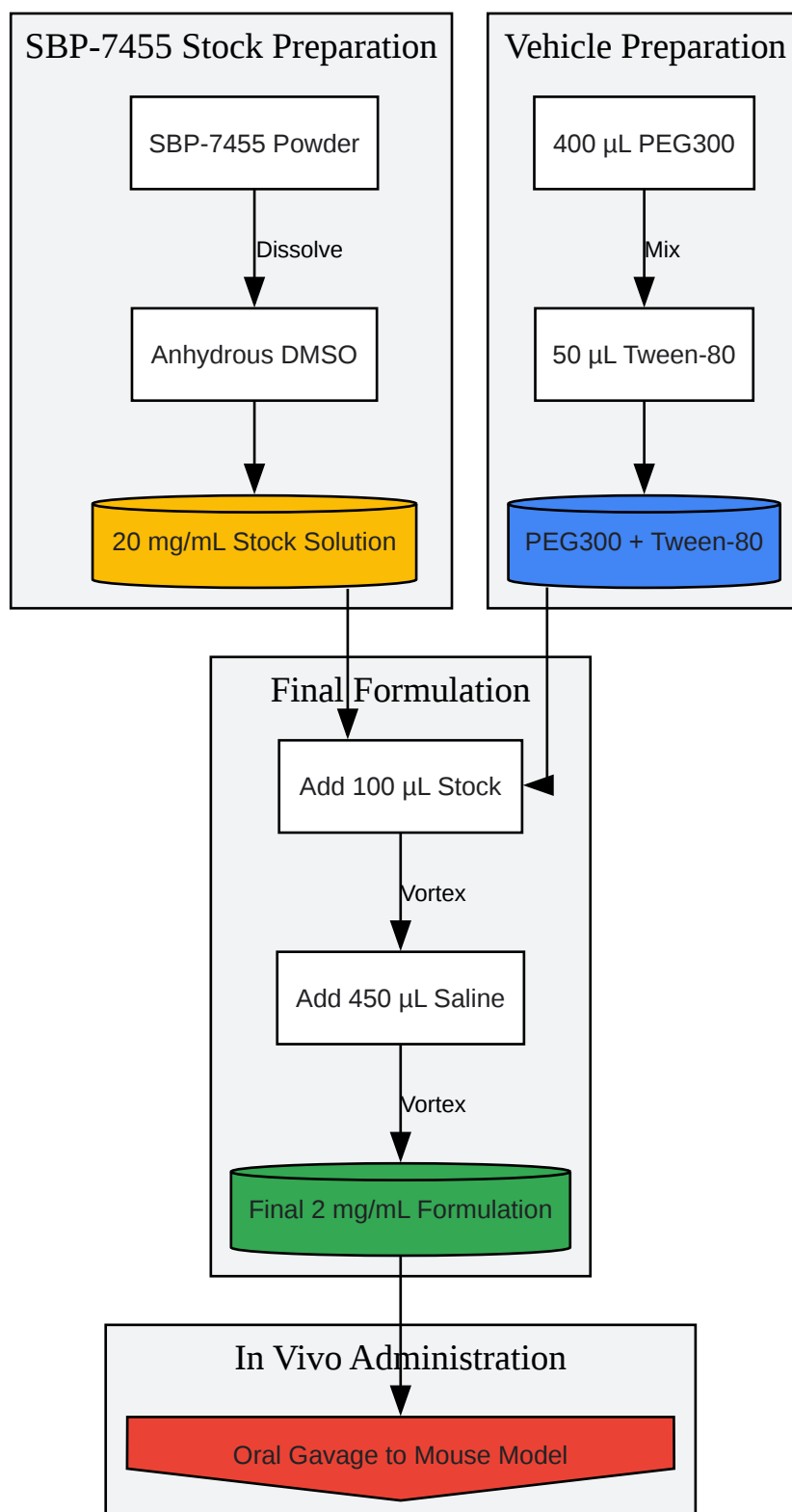
- Prepare a stock solution of **SBP-7455** in DMSO:
 - Weigh the required amount of **SBP-7455** powder.
 - Dissolve the powder in anhydrous DMSO to create a stock solution (e.g., 20 mg/mL). Ensure the powder is completely dissolved. Using fresh, anhydrous DMSO is crucial as absorbed moisture can reduce solubility.^[1]
- Prepare the vehicle mixture:
 - In a sterile microcentrifuge tube, add the solvents in the following order, vortexing thoroughly after each addition:
 - 400 μ L of PEG300
 - 50 μ L of Tween-80
- Combine the stock solution with the vehicle:
 - Add 100 μ L of the 20 mg/mL **SBP-7455** stock solution in DMSO to the PEG300 and Tween-80 mixture.
 - Vortex until the solution is clear and homogenous.

- Add saline:
 - Add 450 μ L of sterile saline to the mixture.
 - Vortex again to ensure a uniform suspension. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Final Preparation:
 - Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.^[3]
 - It is recommended to prepare this formulation fresh on the day of use.^[3]

Troubleshooting Guide

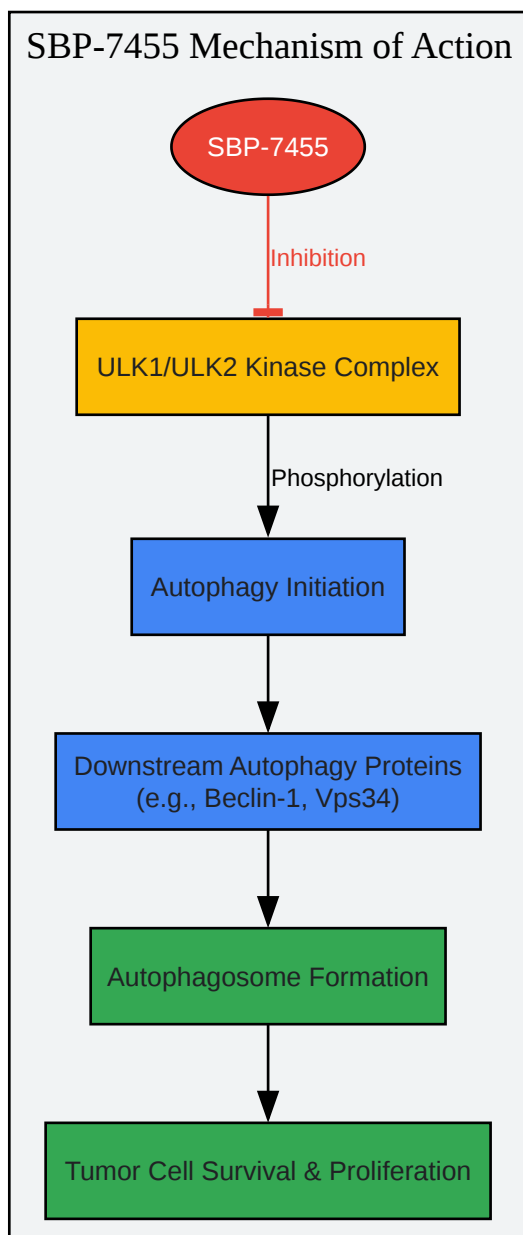
Issue	Potential Cause	Recommended Solution
Precipitation of SBP-7455 during formulation	- Incomplete initial dissolution in DMSO.- Use of hydrated DMSO.- Incorrect order of solvent addition.- Low ambient temperature.	- Ensure SBP-7455 is fully dissolved in fresh, anhydrous DMSO before adding other components.[1]- Follow the recommended order of solvent addition (PEG300, Tween-80, then SBP-7455/DMSO, and finally saline).- Gently warm the solution (e.g., to 37°C) and/or sonicate to aid dissolution.[3]
Phase separation of the final formulation	- Inadequate mixing.- High concentration of SBP-7455.	- Vortex thoroughly after the addition of each component.- If the concentration of SBP-7455 is high, consider preparing a more dilute solution.
Animal distress after oral gavage (e.g., lethargy, ruffled fur)	- Toxicity of the vehicle, particularly DMSO, at high concentrations or with repeated dosing.- Irritation caused by the formulation.	- For sensitive animal models, consider reducing the DMSO concentration to 2% or less.[8]- Ensure the gavage technique is performed correctly to avoid injury.- Monitor animals closely after administration.
Inconsistent experimental results	- Instability of the formulation.- Inaccurate dosing.	- Prepare the formulation fresh before each use to ensure stability and consistency.[1][3]- Calibrate pipettes and ensure accurate volume measurements during preparation.- Ensure the formulation is homogenous before drawing each dose.

Visualized Workflows and Pathways



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Caption: Experimental workflow for **SBP-7455** in vivo formulation preparation.



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Caption: Signaling pathway of **SBP-7455** in the inhibition of autophagy.

Caption: Logical relationship for troubleshooting formulation precipitation.

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- To cite this document: BenchChem. [SBP-7455 In Vivo Formulation Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2895894#sbp-7455-in-vivo-formulation-with-peg300-and-tween-80]

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